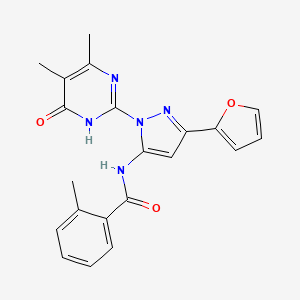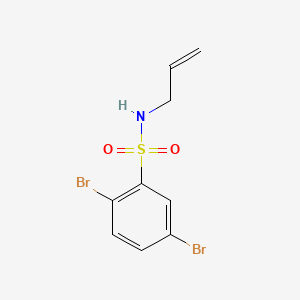![molecular formula C17H13N5O B2920055 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 2094506-81-5](/img/structure/B2920055.png)
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound featuring a cyano group, an imidazole ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the condensation of 1-phenyl-1H-imidazole-2-carbaldehyde with 2-cyanopyridine-4-carboxamide in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors capable of maintaining precise conditions, such as temperature and pressure, to ensure the consistency and purity of the final product. Continuous flow chemistry techniques may also be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxylic acid.
Reduction: : 2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide imidazoline.
Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group and imidazole ring make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be exploited to design drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism by which 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide exerts its effects depends on its molecular targets and pathways. The cyano group and imidazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Cyano-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
2-Cyano-N-[(1-ethyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
2-Cyano-N-[(1-propyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
Uniqueness
2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide is unique due to the presence of the phenyl group, which can influence its chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its distinct reactivity and biological activity.
属性
IUPAC Name |
2-cyano-N-[(1-phenylimidazol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-11-14-10-13(6-7-19-14)17(23)21-12-16-20-8-9-22(16)15-4-2-1-3-5-15/h1-10H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQDTGDPCEMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CNC(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)
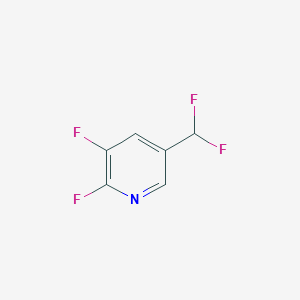
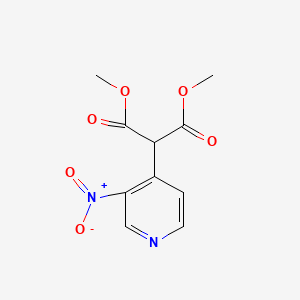
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2919983.png)
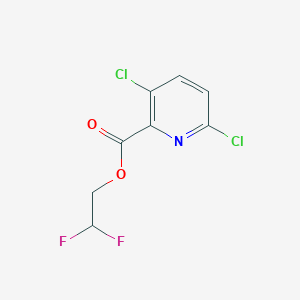
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2919990.png)
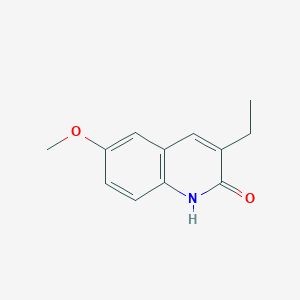
![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)
